
Pentachlorophenyl methoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl methoxyacetate is an organochlorine compound that belongs to the family of chlorophenols. It is a derivative of pentachlorophenol, which is known for its use as a pesticide and disinfectant. This compound is characterized by its high stability and resistance to biodegradation, making it a compound of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl methoxyacetate typically involves the esterification of pentachlorophenol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenyl methoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorophenyl methoxyacetic acid.
Reduction: Reduction reactions can lead to the formation of lower chlorinated phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pentachlorophenyl methoxyacetic acid.
Reduction: Lower chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Pentachlorophenyl methoxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on microbial activity and its potential use as a biocide.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pesticides, disinfectants, and wood preservatives.
Mécanisme D'action
The mechanism of action of pentachlorophenyl methoxyacetate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound can inhibit the activity of enzymes involved in cellular respiration and energy production, resulting in cell death. Its high affinity for lipid membranes allows it to penetrate and accumulate within cells, enhancing its biocidal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A closely related compound with similar biocidal properties but higher toxicity.
Tetrachlorophenol: Less chlorinated and less toxic compared to pentachlorophenyl methoxyacetate.
Trichlorophenol: Even lower chlorination and toxicity, with different applications in industry.
Uniqueness
This compound is unique due to its combination of high stability, resistance to biodegradation, and potent biocidal activity. These properties make it a valuable compound for applications where long-lasting effects are desired, such as in wood preservation and pesticide formulations.
Propriétés
Numéro CAS |
923272-77-9 |
|---|---|
Formule moléculaire |
C9H5Cl5O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentachlorophenyl) 2-methoxyacetate |
InChI |
InChI=1S/C9H5Cl5O3/c1-16-2-3(15)17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |
Clé InChI |
UTYPCOHINZNREU-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)
![Ethyl (3-{4-[4-(dimethylamino)butyl]phenyl}oxetan-3-yl)acetate](/img/structure/B14200241.png)
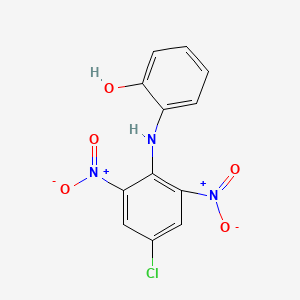
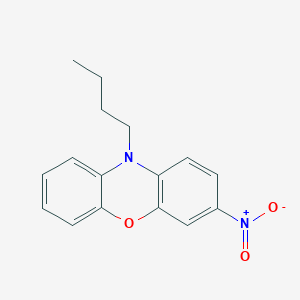
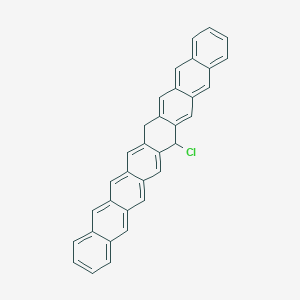
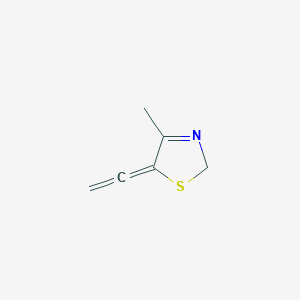
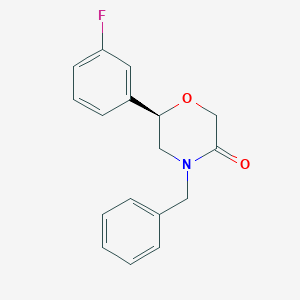

![2-Methyl-N-[(2-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B14200295.png)
